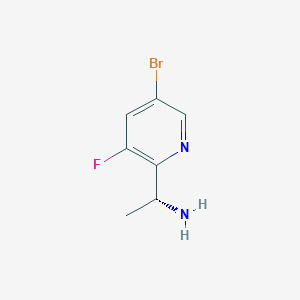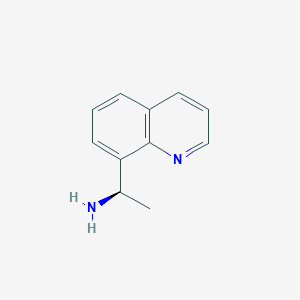
(R)-1-(Quinolin-8-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(Quinolin-8-YL)ethan-1-amine is a chiral amine compound featuring a quinoline ring attached to an ethanamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(Quinolin-8-YL)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with quinoline, which undergoes a series of reactions to introduce the ethanamine group.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques to obtain the ®-enantiomer.
Reaction Conditions: Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride, and catalysts such as palladium on carbon for hydrogenation reactions.
Industrial Production Methods: In an industrial setting, the production of ®-1-(Quinolin-8-YL)ethan-1-amine may involve large-scale batch reactions with optimized conditions for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: ®-1-(Quinolin-8-YL)ethan-1-amine can undergo oxidation reactions to form quinoline-based ketones or aldehydes.
Reduction: Reduction reactions can further modify the quinoline ring or the ethanamine moiety, often using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring, enhancing the compound’s versatility.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include quinoline derivatives with modified functional groups, which can be further utilized in various chemical syntheses.
Aplicaciones Científicas De Investigación
Chemistry: ®-1-(Quinolin-8-YL)ethan-1-amine is used as a building block in organic synthesis, particularly in the development of chiral ligands and catalysts for asymmetric synthesis.
Biology: In biological research, this compound is studied for its potential as a ligand for various biological targets, including enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics for neurological and infectious diseases.
Industry: In the industrial sector, ®-1-(Quinolin-8-YL)ethan-1-amine is utilized in the synthesis of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which ®-1-(Quinolin-8-YL)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to active sites of enzymes, while the ethanamine moiety can form hydrogen bonds or ionic interactions, modulating the activity of the target molecules.
Comparación Con Compuestos Similares
(S)-1-(Quinolin-8-YL)ethan-1-amine: The enantiomer of the compound, with different stereochemistry.
Quinoline: The parent compound, lacking the ethanamine group.
8-Hydroxyquinoline: A derivative with a hydroxyl group at the 8-position.
Uniqueness: ®-1-(Quinolin-8-YL)ethan-1-amine stands out due to its chiral nature and the presence of both the quinoline ring and ethanamine moiety, which confer unique chemical and biological properties.
This comprehensive overview highlights the significance of ®-1-(Quinolin-8-YL)ethan-1-amine in various fields of research and its potential applications
Propiedades
Fórmula molecular |
C11H12N2 |
|---|---|
Peso molecular |
172.23 g/mol |
Nombre IUPAC |
(1R)-1-quinolin-8-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)10-6-2-4-9-5-3-7-13-11(9)10/h2-8H,12H2,1H3/t8-/m1/s1 |
Clave InChI |
JNGWMTGFGBBLEE-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](C1=CC=CC2=C1N=CC=C2)N |
SMILES canónico |
CC(C1=CC=CC2=C1N=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenoxy]-5-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B13037692.png)

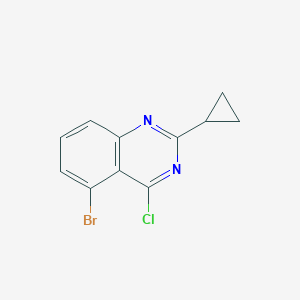
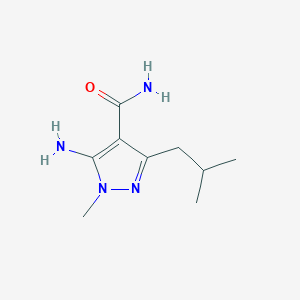
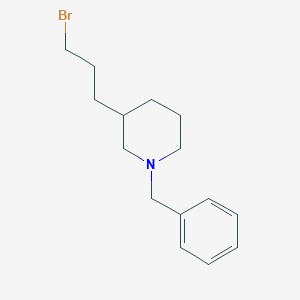
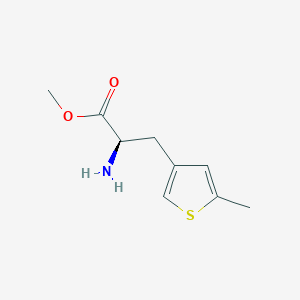
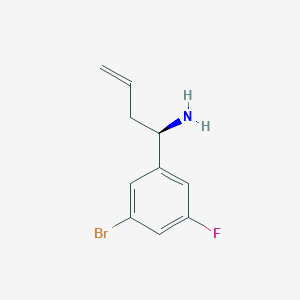
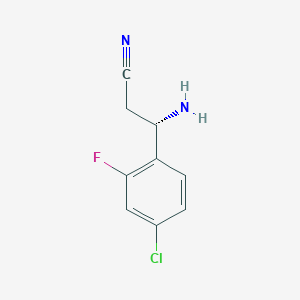
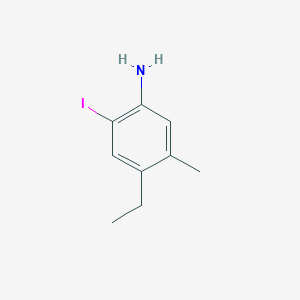
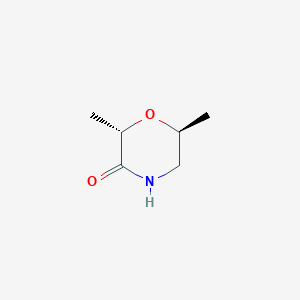
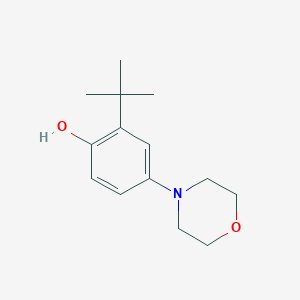
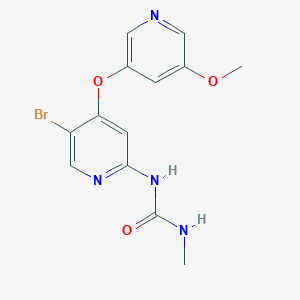
![Ethyl 2-(benzo[D]isoxazol-3-YL)-2-(dimethylamino)acetate](/img/structure/B13037752.png)
